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molecular formula C10H12O4 B1295367 3,5-Dimethoxyphenylacetic acid CAS No. 4670-10-4

3,5-Dimethoxyphenylacetic acid

Cat. No. B1295367
M. Wt: 196.2 g/mol
InChI Key: FFPAFDDLAGTGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872151B2

Procedure details

To a mixture of LiAlH4 (1.05 g) in dioxane (100 ml) was added a solution of 3,5-dimethoxyphenyl acetic acid (5.32 g) in dioxane (20 ml) portionwise at 0° C. The mixture was stirred at room temperature for 0.5 hour and at 50° C. for 2 hours. The mixture was quenched with conc. NH4OH and filtered through Celite. The filtrate was evaporated to yield 3,5-dimethoxyphenethyl alcohol (5.1 g). IR (Neat) 3400, 1600 cm−1; MS (GC−EI) 182 (M+), 151 (M−MeO).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18](O)=[O:19])[CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1>O1CCOCC1>[CH3:16][O:15][C:13]1[CH:12]=[C:11]([CH:10]=[C:9]([O:8][CH3:7])[CH:14]=1)[CH2:17][CH2:18][OH:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 0.5 hour and at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with conc. NH4OH
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(CCO)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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